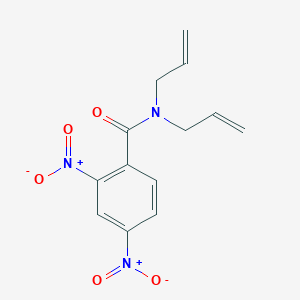![molecular formula C13H19FNO4P B5188504 diethyl {[(2-fluorobenzoyl)(methyl)amino]methyl}phosphonate](/img/structure/B5188504.png)
diethyl {[(2-fluorobenzoyl)(methyl)amino]methyl}phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl {[(2-fluorobenzoyl)(methyl)amino]methyl}phosphonate, commonly known as DFMAP, is an organophosphate compound that has been extensively studied for its potential use in chemical warfare agents. DFMAP has also been investigated for its potential use as a therapeutic agent in the treatment of cancer and other diseases.
Wirkmechanismus
DFMAP acts as an acetylcholinesterase inhibitor, which leads to an accumulation of acetylcholine in the synaptic cleft. This accumulation causes overstimulation of the nervous system, leading to symptoms such as muscle fasciculations, seizures, and respiratory failure. In cancer cells, DFMAP inhibits the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. Inhibition of this enzyme leads to DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DFMAP are dependent on the dose and route of administration. In low doses, DFMAP can cause mild symptoms such as nausea, vomiting, and diarrhea. In higher doses, DFMAP can lead to more severe symptoms such as muscle fasciculations, seizures, and respiratory failure. In cancer cells, DFMAP induces apoptosis, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DFMAP in lab experiments is its ability to selectively induce apoptosis in cancer cells. However, DFMAP is highly toxic and must be handled with extreme caution. Another limitation is that DFMAP is not selective for cancer cells and can induce apoptosis in healthy cells as well.
Zukünftige Richtungen
Future research on DFMAP could focus on developing more selective analogs that target cancer cells specifically. Additionally, research could be conducted to investigate the potential use of DFMAP as a therapeutic agent in the treatment of other diseases, such as Alzheimer's disease. Finally, studies could be conducted to investigate the potential use of DFMAP as a chemical warfare agent and to develop antidotes for exposure to DFMAP.
Synthesemethoden
The synthesis of DFMAP can be achieved through a multi-step process that involves the reaction of diethylphosphite with 2-fluorobenzoyl chloride to form diethyl {[(2-fluorobenzoyl)oxy]methyl}phosphonate. This intermediate is then reacted with methylamine to form DFMAP.
Wissenschaftliche Forschungsanwendungen
DFMAP has been extensively studied for its potential use as a chemical warfare agent due to its ability to inhibit acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. DFMAP has also been investigated for its potential use as a therapeutic agent in the treatment of cancer and other diseases. Studies have shown that DFMAP can induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of an enzyme called topoisomerase II.
Eigenschaften
IUPAC Name |
N-(diethoxyphosphorylmethyl)-2-fluoro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FNO4P/c1-4-18-20(17,19-5-2)10-15(3)13(16)11-8-6-7-9-12(11)14/h6-9H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKVVHJCTMJWMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CN(C)C(=O)C1=CC=CC=C1F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FNO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(diethoxyphosphorylmethyl)-2-fluoro-N-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5188427.png)




![3-fluoro-2-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B5188472.png)
![11-(3-fluorophenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5188478.png)

![1-[(4-bromo-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5188503.png)
![2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B5188505.png)
![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5188514.png)
![2-({2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}amino)ethanol hydrochloride](/img/structure/B5188524.png)
![ethyl 5-propyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5188527.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5188528.png)